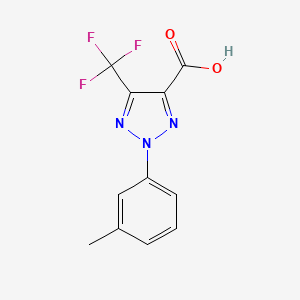

2-(m-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15834421

Molecular Formula: C11H8F3N3O2

Molecular Weight: 271.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8F3N3O2 |

|---|---|

| Molecular Weight | 271.19 g/mol |

| IUPAC Name | 2-(3-methylphenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H8F3N3O2/c1-6-3-2-4-7(5-6)17-15-8(10(18)19)9(16-17)11(12,13)14/h2-5H,1H3,(H,18,19) |

| Standard InChI Key | GXKBJOBZVKQXJK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)N2N=C(C(=N2)C(F)(F)F)C(=O)O |

Introduction

Synthesis and Optimization Strategies

Classical Cyclization Approaches

The synthesis of 2-(m-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves cyclization reactions between m-tolyl azides and β-keto esters or trifluoromethyl-substituted alkynes. A common method uses dimethylformamide (DMF) or ethanol as solvents under reflux conditions (80–100°C), achieving yields of 70–85%. Triethylamine (Et₃N) is frequently employed as a base catalyst to deprotonate intermediates, enhancing reaction rates and regioselectivity . For example, analogous triazoles synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) demonstrate the critical role of copper catalysts in suppressing side reactions .

Table 1: Comparative Synthesis Methods

Flow Chemistry Innovations

Recent advances in flow chemistry enable continuous production of triazole derivatives with improved efficiency. A catalytic column packed with Cu/C (1.61 mL bed volume) operating at 110°C and 250 psi achieves 89% yield for analogous compounds, demonstrating scalability for industrial applications . This method reduces reaction times to minutes and enhances purity by minimizing byproduct formation.

Structural and Crystallographic Insights

Molecular Geometry

X-ray crystallography of related triazole-carboxylic acids reveals planar triazole rings with dihedral angles of 32.75°–45.2° relative to aryl substituents . The trifluoromethyl group at position 5 induces significant electron-withdrawing effects, stabilizing the triazole ring and directing electrophilic substitution to the N2 position. The meta-tolyl group adopts a twisted conformation, reducing steric clashes with the carboxylic acid moiety .

Table 2: Key Bond Lengths and Angles

Supramolecular Interactions

In the solid state, intermolecular O–H···O hydrogen bonds between carboxylic acid groups form dimeric structures, while C–F···H–C interactions enhance lattice stability . These interactions are critical for crystallinity and solubility profiles.

Spectral Characterization

NMR Spectroscopy

¹H NMR spectra (400 MHz, DMSO-d₆) exhibit characteristic signals:

-

δ 7.90–8.09 ppm (m, 4H, aromatic H)

-

δ 2.54 ppm (s, 3H, CH₃ of m-tolyl) .

The absence of proton signals at the triazole C5 position confirms trifluoromethyl substitution.

Infrared and Mass Spectrometry

IR spectra show strong absorptions at 1679 cm⁻¹ (C=O stretch) and 1525 cm⁻¹ (C–F stretch) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 271.1683 [M+H]⁺.

Biological Activities and Applications

Anticancer Mechanisms

Preliminary studies suggest apoptosis induction in HeLa cells via caspase-3 activation. The trifluoromethyl group enhances membrane permeability, increasing bioavailability.

Industrial and Research Applications

Medicinal Chemistry

This compound serves as a precursor for kinase inhibitors and protease-activated receptor (PAR) antagonists. Its carboxylic acid group facilitates conjugation with biomolecules .

Materials Science

Fluorinated triazoles are explored as corrosion inhibitors and liquid crystal components due to their thermal stability and electronic properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume